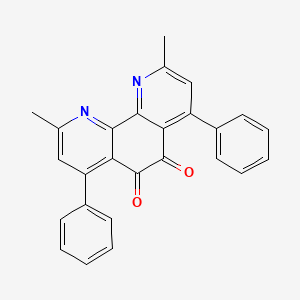
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of 1,10-phenanthroline and is characterized by its yellow solid form at room temperature. This compound is notable for its applications in organic electronics and as a reagent in chemical analysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione typically involves the condensation of 2,9-dimethyl-1,10-phenanthroline with benzaldehyde under acidic conditions. The reaction is followed by oxidation to form the dione structure. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
化学反应分析
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthroline compounds .
科学研究应用
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent for detecting metal ions, particularly copper.
Biology: The compound is employed in biochemical assays to study metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in organic light-emitting diodes (OLEDs) and other electronic devices as an electron transport material
作用机制
The mechanism by which 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione exerts its effects involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound can also act as an electron transport material in electronic devices, facilitating the movement of electrons through the device .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacking the additional methyl and phenyl groups.
Neocuproine: A derivative with similar applications in metal ion detection but different structural features.
Bathophenanthroline: Another derivative used in similar applications but with different substituents
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione is unique due to its specific structural modifications, which enhance its stability and electronic properties. These modifications make it particularly suitable for use in electronic devices and as a reagent in chemical analysis .
属性
CAS 编号 |
849091-80-1 |
|---|---|
分子式 |
C26H18N2O2 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C26H18N2O2/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(30)25(21)29)20(14-16(2)28-24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI 键 |
QFDXZMPOONJSCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=N1)C3=NC(=CC(=C3C(=O)C2=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
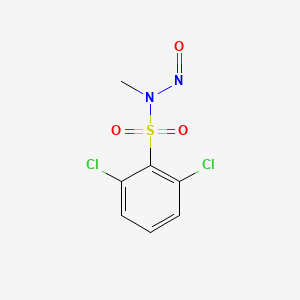
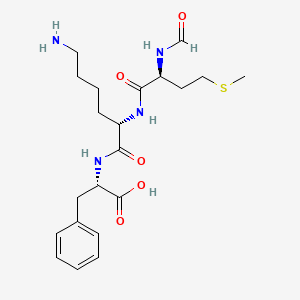
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
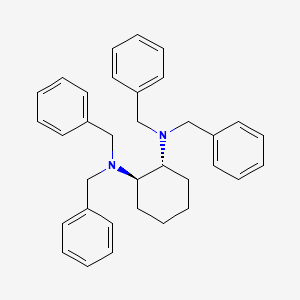
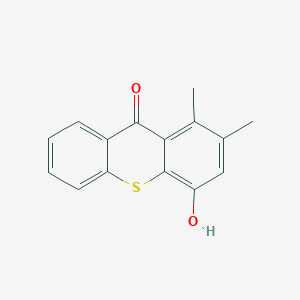
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)

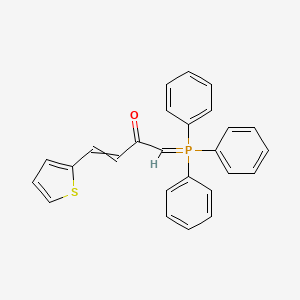
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
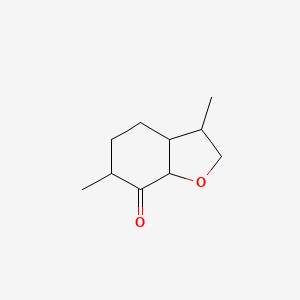
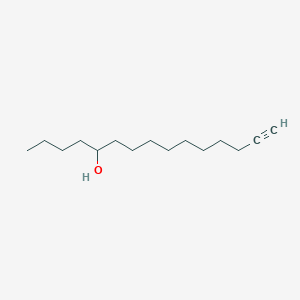
![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
